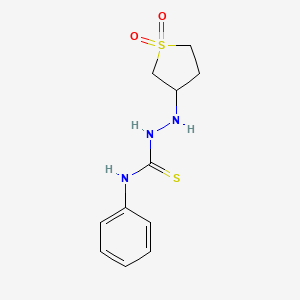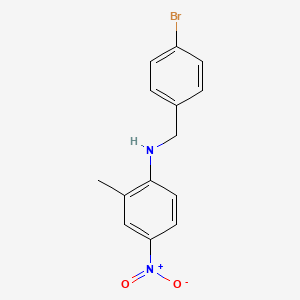
(4-bromobenzyl)(2-methyl-4-nitrophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromobenzyl)(2-methyl-4-nitrophenyl)amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
(4-bromobenzyl)(2-methyl-4-nitrophenyl)amine has been studied for its potential applications in a variety of scientific research fields. One area of interest is medicinal chemistry, where this compound has been shown to have potential as a drug candidate for the treatment of cancer and other diseases. Other areas of research include biochemistry and pharmacology, where (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine has been studied for its effects on various cellular pathways and physiological processes.
Mécanisme D'action
The mechanism of action of (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and cellular pathways. This compound has been shown to have inhibitory effects on the growth of cancer cells, and it may also have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
(4-bromobenzyl)(2-methyl-4-nitrophenyl)amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects and may be able to regulate certain cellular pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for research on (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine. One area of interest is the development of more potent and selective inhibitors of specific cellular pathways. Another potential direction is the study of the compound's effects on other physiological processes, such as inflammation and immune function. Finally, further research is needed to fully understand the mechanism of action of (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine and its potential as a drug candidate for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine involves the reaction of 4-bromobenzaldehyde and 2-methyl-4-nitroaniline in the presence of a reducing agent. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-8-13(17(18)19)6-7-14(10)16-9-11-2-4-12(15)5-3-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOBJTZOYOCQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methyl]-2-methyl-4-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate](/img/structure/B5184088.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5184096.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)

![2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5184127.png)
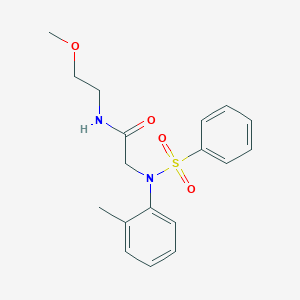
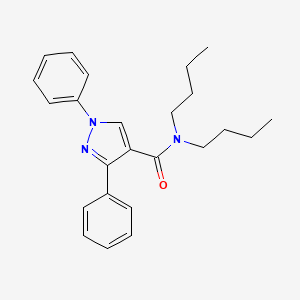
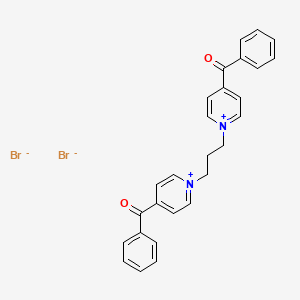
![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5184152.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide](/img/structure/B5184160.png)
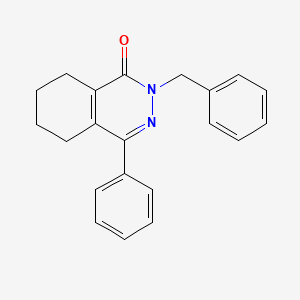
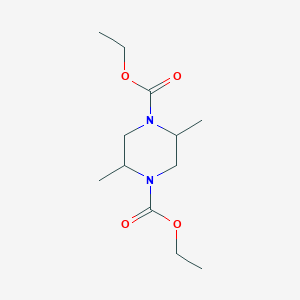
![1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol methanesulfonate (salt)](/img/structure/B5184190.png)
